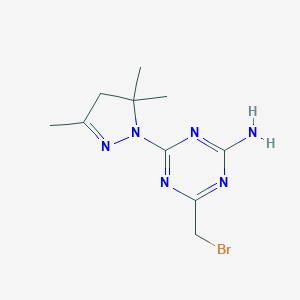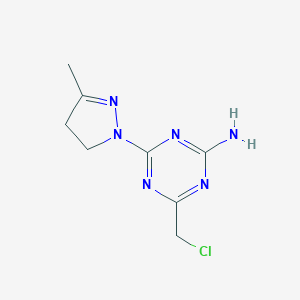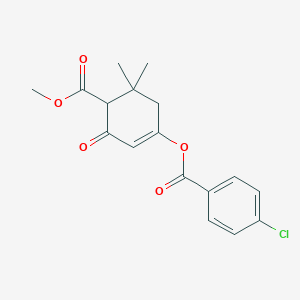![molecular formula C26H20N6 B296106 2,2'-[1,1'-Biphenyl-4,4'-diylbis(imino)]bis(1H-benzimidazole)](/img/structure/B296106.png)
2,2'-[1,1'-Biphenyl-4,4'-diylbis(imino)]bis(1H-benzimidazole)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2'-[1,1'-Biphenyl-4,4'-diylbis(imino)]bis(1H-benzimidazole) is a compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as BBI, and it has been synthesized using different methods to enhance its properties. In
作用機序
The mechanism of action of 2,2'-[1,1'-Biphenyl-4,4'-diylbis(imino)]bis(1H-benzimidazole) is not yet fully understood. However, scientific research has shown that this compound interacts with DNA, leading to the inhibition of DNA replication and cell division. This mechanism of action is responsible for the anti-cancer properties of BBI.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2,2'-[1,1'-Biphenyl-4,4'-diylbis(imino)]bis(1H-benzimidazole) have been extensively studied. This compound has been shown to possess excellent anti-cancer properties, making it useful in the development of anti-cancer drugs. Additionally, BBI has been found to exhibit excellent fluorescence properties, making it useful in the development of fluorescent sensors.
実験室実験の利点と制限
The advantages of using 2,2'-[1,1'-Biphenyl-4,4'-diylbis(imino)]bis(1H-benzimidazole) in lab experiments include its excellent anti-cancer properties, and its ability to exhibit fluorescence properties. Additionally, the synthesis method of BBI is relatively simple, and the yield of the final product is high. However, the limitations of using BBI in lab experiments include its limited solubility in water, and its toxicity towards some cell lines.
将来の方向性
The future directions for 2,2'-[1,1'-Biphenyl-4,4'-diylbis(imino)]bis(1H-benzimidazole) include its potential use in the development of anti-cancer drugs. Additionally, BBI can be used in the development of fluorescent sensors for the detection of various compounds. Further research is needed to fully understand the mechanism of action of this compound, and to explore its potential applications in various fields.
Conclusion
2,2'-[1,1'-Biphenyl-4,4'-diylbis(imino)]bis(1H-benzimidazole) is a compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound has been synthesized using different methods, and it has been found to exhibit excellent anti-cancer properties and fluorescence properties. Further research is needed to fully understand the mechanism of action of BBI, and to explore its potential applications in various fields.
合成法
The synthesis of 2,2'-[1,1'-Biphenyl-4,4'-diylbis(imino)]bis(1H-benzimidazole) involves the reaction between 1,1'-Biphenyl-4,4'-diamine and 1,2-diaminobenzene in the presence of a catalyst. This reaction results in the formation of a yellow crystalline solid that is then purified using recrystallization. The yield of this synthesis method is relatively high, and the purity of the final product is excellent.
科学的研究の応用
2,2'-[1,1'-Biphenyl-4,4'-diylbis(imino)]bis(1H-benzimidazole) has been extensively studied due to its potential applications in various fields. This compound has been found to exhibit excellent fluorescence properties, making it useful in the development of fluorescent sensors. Additionally, BBI has been shown to possess excellent anti-cancer properties, and it has been used in the development of anti-cancer drugs.
特性
分子式 |
C26H20N6 |
|---|---|
分子量 |
416.5 g/mol |
IUPAC名 |
N-[4-[4-(1H-benzimidazol-2-ylamino)phenyl]phenyl]-1H-benzimidazol-2-amine |
InChI |
InChI=1S/C26H20N6/c1-2-6-22-21(5-1)29-25(30-22)27-19-13-9-17(10-14-19)18-11-15-20(16-12-18)28-26-31-23-7-3-4-8-24(23)32-26/h1-16H,(H2,27,29,30)(H2,28,31,32) |
InChIキー |
DMCGYLOETYXJHG-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)NC(=N2)NC3=CC=C(C=C3)C4=CC=C(C=C4)NC5=NC6=CC=CC=C6N5 |
正規SMILES |
C1=CC=C2C(=C1)NC(=N2)NC3=CC=C(C=C3)C4=CC=C(C=C4)NC5=NC6=CC=CC=C6N5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![7-[2-(benzyloxy)phenyl]-14H-chromeno[2',3':4,5]pyrimido[1,6-a]benzimidazole](/img/structure/B296027.png)
![2-(14H-chromeno[2',3':4,5]pyrimido[1,6-a]benzimidazol-7-yl)phenyl octyl ether](/img/structure/B296028.png)
![7-(2-butoxyphenyl)-14H-chromeno[2',3':4,5]pyrimido[1,6-a]benzimidazole](/img/structure/B296029.png)
![2,6-bis{2-[benzoyl(methyl)amino]-2-phenylethyl}-N,N-diisopropyl-4-methylbenzamide](/img/structure/B296034.png)

![2-[(5-Chloro-1,3-benzoxazol-2-yl)sulfanyl]ethanesulfenic acid](/img/structure/B296037.png)
![4-({10-[(3-Carboxyacryloyl)oxy]decyl}oxy)-4-oxobut-2-enoic acid](/img/structure/B296039.png)
![N~5~-[(2,2,2-trichloroethoxy)carbonyl]ornithine](/img/structure/B296041.png)

![2-[(Diethylboryl)oxy]-1-({[(methylsulfanyl)methyl]sulfanyl}methyl)-2-oxoethylamine](/img/structure/B296044.png)
![2-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid](/img/structure/B296046.png)
